molecular formula C6H4ClFS B1463581 5-Chloro-2-fluorobenzenethiol CAS No. 1208076-47-4

5-Chloro-2-fluorobenzenethiol

Cat. No.: B1463581
CAS No.: 1208076-47-4
M. Wt: 162.61 g/mol
InChI Key: JXSXSIGAYPVFSM-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H4ClFS It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluorobenzenethiol typically involves the introduction of the thiol group onto a chlorofluorobenzene precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a thiol reagent reacts with 5-chloro-2-fluorobenzene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluorobenzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or alkoxides can react with the halogenated positions under basic conditions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Dehalogenated thiophenols.

    Substitution: Amino or alkoxy-substituted thiophenols.

Scientific Research Applications

5-Chloro-2-fluorobenzenethiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed as a probe in bioimaging techniques due to its unique fluorescence properties.

    Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized as a catalyst in various industrial processes, including polymerization and material science.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluorobenzene-1-thiol
  • 5-Bromo-2-fluorobenzenethiol
  • 5-Chloro-2-methylbenzenethiol

Comparison

Compared to similar compounds, 5-Chloro-2-fluorobenzenethiol is unique due to the specific combination of chlorine and fluorine substituents, which influence its reactivity and biological activity. The presence of both halogens can enhance its electrophilic character, making it more reactive in substitution reactions. Additionally, the fluorine atom can affect the compound’s lipophilicity and bioavailability, potentially improving its efficacy in biological applications.

Properties

IUPAC Name

5-chloro-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSXSIGAYPVFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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